molecular formula C20H23NO5 B3093265 N-Boc-O-Phenyl-D-Tyrosine CAS No. 1241679-28-6

N-Boc-O-Phenyl-D-Tyrosine

Cat. No.: B3093265
CAS No.: 1241679-28-6
M. Wt: 357.4 g/mol
InChI Key: IVLQWSYPQAZKEO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-O-Phenyl-D-Tyrosine is a chiral, synthetic amino acid derivative designed for advanced peptide chemistry and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a benzyl (phenyl) group protecting the phenolic hydroxyl of D-tyrosine. This protection scheme is crucial for the stepwise, racemization-free synthesis of complex peptides, making it a valuable building block for creating novel peptide-based ligands and probes. In research, protected tyrosine analogues like this one are fundamental in the exploration of opioid receptor agonists and antagonists. The structural modification of tyrosine is a established strategy to enhance peptide stability and receptor binding affinity; for instance, dimethyl-l-tyrosine (Dmt) is a well-known unnatural amino acid used to develop highly potent and selective opioid receptor ligands . Furthermore, similar benzyl-tyrosine structures have been investigated as key components in the development of enzyme inhibitors, such as potent inhibitors of metallo-β-lactamases (MBLs), which are a major source of bacterial antibiotic resistance . The D-configuration of this tyrosine derivative is particularly valuable for studying the stereochemical requirements of receptor binding and for creating peptides resistant to enzymatic degradation. Researchers can utilize this compound in solid-phase peptide synthesis (SPPS) after appropriate activation of the carboxylic acid moiety. The product is provided with a minimum purity of 95% and must be stored at -20°C to ensure stability. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLQWSYPQAZKEO-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Computational Characterization of N Boc O Phenyl D Tyrosine Derivatives

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of N-Boc-O-Phenyl-D-Tyrosine derivatives. Each technique offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure. mpg.demdpi.com

In typical ¹H NMR spectra of N-Boc protected amino acids, the tert-butoxycarbonyl (Boc) group protons characteristically appear as a singlet around 1.4 ppm. nih.govresearchgate.net The protons of the aromatic rings exhibit signals in the downfield region, typically between 7.0 and 7.5 ppm. nih.govnih.gov The chemical shifts and coupling constants of the α-proton and the β-protons of the tyrosine backbone are particularly important for confirming the structure and stereochemistry. researchgate.netorgsyn.org For instance, in a related N-Boc-L-tyrosine derivative, the α-proton appears as a multiplet, while the β-protons show distinct signals due to their diastereotopic nature. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. mpg.denih.gov Key signals include those from the carbonyl groups of the Boc protecting group and the carboxylic acid, the carbons of the aromatic rings, and the aliphatic carbons of the amino acid side chain and the Boc group. nih.govresearchgate.net The chemical shifts are sensitive to the electronic environment, providing further confirmation of the molecular structure. mpg.de

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, resolving any ambiguities in the one-dimensional spectra. mdpi.com For example, HMBC experiments can confirm the linkage between the phenyl group and the tyrosine moiety through the ether bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Boc-Tyrosine Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃) ~1.4 (s, 9H) ~28.5 (CH₃), ~80.0 (quaternary C)
α-CH ~4.3-4.6 (m, 1H) ~55.0
β-CH₂ ~2.9-3.2 (m, 2H) ~37.0
Aromatic CH ~6.8-7.4 (m) ~115-130
C=O (Boc) - ~155.0
C=O (Acid) - ~172.0

Note: Exact chemical shifts can vary depending on the solvent and specific derivative structure. Data compiled from representative literature values. nih.govresearchgate.netorgsyn.org

Infrared (IR) Spectroscopy and In Situ Monitoring for Reaction Progress and Conformation

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound. The presence of characteristic absorption bands confirms the structure of the synthesized compounds. researchgate.netnih.gov

Key vibrational bands for this compound derivatives include:

N-H stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the Boc-protected amine. nih.gov

C=O stretching: Two distinct carbonyl absorption bands are typically observed. The urethane (B1682113) carbonyl of the Boc group appears around 1680-1720 cm⁻¹, while the carboxylic acid carbonyl absorbs at a slightly higher frequency, around 1700-1740 cm⁻¹. researchgate.netnih.gov

C-O stretching: Bands associated with the C-O bonds of the ester and ether linkages are found in the 1000-1300 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range are indicative of the phenyl rings. nih.gov

In situ IR spectroscopy can be employed to monitor reaction kinetics, for example, by tracking the appearance or disappearance of specific carbonyl or N-H bands during the synthesis or deprotection steps. Furthermore, subtle shifts in the vibrational frequencies of amide and carbonyl bands can provide insights into the conformational states and hydrogen bonding patterns of the molecule in different environments. acs.org

Table 2: Characteristic IR Absorption Bands for N-Boc-Tyrosine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (carbamate) Stretching 3300 - 3400
C=O (carbamate) Stretching 1680 - 1720
C=O (acid) Stretching 1700 - 1740
Aromatic C=C Stretching 1450 - 1600
C-O (ether/ester) Stretching 1000 - 1300

Data based on typical values reported in the literature. researchgate.netnih.gov

Mass Spectrometry (HRMS, ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netniscpr.res.in

In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. niscpr.res.in The measured mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula, with a high degree of accuracy confirming the identity of the compound. For example, the synthesis of related N-Boc-tyrosine conjugates is often confirmed by the observation of the correct molecular ion peak in the ESI-MS spectrum. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions, such as the loss of the Boc group or cleavage of the amino acid side chain. acs.org

Optical Rotation Measurements for Stereochemical Purity

The stereochemical integrity of this compound is crucial, and its confirmation is achieved through optical rotation measurements. niscpr.res.in As a chiral molecule, it rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property that depends on the compound, concentration, solvent, and temperature. researchgate.netsigmaaldrich.com

A measured optical rotation value that is consistent with literature values for the pure D-enantiomer, and of the opposite sign to its L-enantiomer, confirms the correct stereochemistry and indicates a high degree of enantiomeric purity. researchgate.netsigmaaldrich.com For instance, N-Boc-D-phenylalanine, a structurally similar compound, exhibits a negative specific rotation, while its L-enantiomer has a positive value of a similar magnitude. sigmaaldrich.com This measurement is a critical quality control step to ensure that no racemization has occurred during the synthesis or purification processes.

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental techniques by providing a deeper understanding of the molecular properties of this compound derivatives at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Dynamics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to predict and analyze various molecular properties. researchgate.net

By optimizing the molecular geometry, DFT can provide accurate three-dimensional structures, including bond lengths, bond angles, and dihedral angles. These calculated structures can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Furthermore, DFT is used to explore the conformational landscape of the molecule. acs.org Due to the flexibility of the side chain and the rotatable bonds, this compound can exist in multiple conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes. rsc.org

DFT can also be used to simulate spectroscopic properties, such as IR and NMR spectra. researchgate.net The calculated vibrational frequencies and chemical shifts can be compared with experimental data to aid in the assignment of spectral features and to refine the understanding of the molecular structure and conformation. Analysis of frontier molecular orbitals (HOMO and LUMO) through DFT provides insights into the molecule's reactivity and electronic properties. researchgate.net

Theoretical Modeling of Reaction Pathways and Intermediates

Theoretical modeling serves as a powerful tool for elucidating the complex reaction pathways and transient intermediates involved in the chemical transformations of this compound and its derivatives. Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, allow for the investigation of reaction mechanisms at an electronic level, providing insights that are often difficult to obtain through experimental means alone.

Quantum mechanical calculations are employed to map the potential energy surfaces of reactions involving the tyrosine side chain. For instance, in reactions such as electrophilic substitution on the phenolic ring or transformations at the alpha-carbon, theoretical models can predict the most likely pathways by calculating the activation energies of various possible routes. DFT calculations have been successfully used to demonstrate that the energetics of dipeptides are strongly correlated with the strength and orientation of hydrogen bond networks and intermolecular π–π interactions. rsc.org These models can also characterize the geometry and stability of high-energy intermediates and transition states.

One area of significant investigation is the oxidation of the tyrosine phenol (B47542) group. Electrochemical oxidation is proposed to generate a phenoxonium group, which can then undergo lactonization with the C-terminal amide carbonyl group. nih.gov This leads to the formation of a spirodienone-lactone intermediate, which ultimately results in peptide bond cleavage. nih.gov Similarly, theoretical models have been developed for the site-specific nitration of tyrosine, taking into account structural factors of the protein environment. nih.gov These models involve geometry optimization of the nitrated and non-nitrated tyrosine within a protein structure to understand the favorability of the reaction at specific sites. nih.gov

Furthermore, reaction mechanisms for biocatalytic transformations have been proposed based on spectroscopic and computational data. For example, the hydroxylation of tyrosine analogues by the heme-dependent enzyme LmbB2 is suggested to proceed via two distinct pathways depending on the substrate's orientation within the active site. utsa.edu These computational studies help in understanding how the enzyme's active site accommodates substrates and facilitates specific chemical bond cleavages, such as C-H or C-F bonds. utsa.edu

Computational MethodApplication in Tyrosine DerivativesKey FindingsReference
Density Functional Theory (DFT)Analysis of dipeptide rigidity and electronic properties.Revealed a strong correlation between Young's modulus and the hydrogen bond network, as well as π–π interactions. rsc.org rsc.org
Molecular Mechanics (Force Field)Geometry optimization of nitrated tyrosine models.Helped in building statistical models to predict site-specific tyrosine nitration based on the protein's structural environment. nih.gov nih.gov
Spectroscopic and Product AnalysisElucidation of biocatalytic hydroxylation pathways.Proposed dual reaction pathways for hydroxylation by LmbB2, dependent on substrate orientation in the active site. utsa.edu utsa.edu
Mechanistic StudiesInvestigation of peptide cleavage at tyrosine residues.Identified key intermediates like phenoxonium ions and spirodienone-lactone moieties in oxidation-induced cleavage. nih.gov nih.gov

Predictive Analyses of Molecular Interactions

Predictive analyses of molecular interactions are crucial for understanding the biological activity and function of this compound derivatives. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are cornerstones of this approach, enabling detailed investigation of how these molecules interact with biological targets like proteins and receptors. acs.orgamegroups.cnacs.org

Molecular docking is a widely used method to predict the preferred binding orientation of a ligand to a macromolecular target. researchgate.netmdpi.com For tyrosine derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies on N-Boc-L-tyrosine analogues with peroxisome proliferator-activated receptors (PPARα and PPARγ) have elucidated their binding modes within the ligand-binding pocket, identifying critical polar contacts. researchgate.net The binding affinity can be estimated through scoring functions, which help in ranking potential derivatives for further study. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the molecular interactions over time, complementing the static picture from docking. amegroups.cnnih.gov By simulating the movement of atoms in the ligand-protein complex in a solvated environment, MD can assess the stability of the binding pose and the flexibility of the interacting molecules. amegroups.cnacs.org The root mean square deviation (RMSD) of atomic positions is often monitored to confirm that the simulation has reached equilibrium. amegroups.cn Such simulations have been used to test force field parameters for tyrosine derivatives and have shown that the simulated configurations are consistent with crystal structures. nih.gov

To obtain a more quantitative prediction of binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to MD simulation trajectories. nih.govmdpi.com These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. mdpi.com This approach allows for the decomposition of the total binding free energy into contributions from different types of interactions (e.g., van der Waals, electrostatic), providing deeper insight into the driving forces of binding. mdpi.com

Analysis TechniqueObjectiveExample Application with Tyrosine DerivativesKey Metrics / InsightsReference
Molecular DockingPredict binding mode and affinity.Studying the interaction of N-Boc-L-tyrosine analogues with PPARα and PPARγ. researchgate.netBinding pose, interaction maps (hydrogen bonds, polar contacts), docking scores. researchgate.net researchgate.netmdpi.com
Molecular Dynamics (MD) SimulationAssess stability and dynamics of the complex.Evaluating the stability of protein-ligand complexes involving tyrosine derivatives over nanosecond timescales. amegroups.cnacs.orgnih.govRMSD for stability, RMSF for flexibility, analysis of secondary structure elements. amegroups.cnacs.org amegroups.cnacs.orgnih.gov
MM/PBSA & MM/GBSACalculate binding free energy.Predicting vital interactions between proteins and unnatural amino acids, including tyrosine derivatives. nih.govΔGbind, decomposition into van der Waals (ΔEvdW), electrostatic (ΔEele), and solvation energies (ΔGsol). nih.govmdpi.com nih.govmdpi.com
Network-Based Inference (NBI)Predict chemical-protein interaction networks.Identifying potential new targets for drugs based on known interaction networks.Area Under ROC Curve (AUC) for predictive power, validation of new interactions. plos.org plos.org

Research Applications in Peptide and Protein Chemistry

Utilization as a Chiral Building Block in Peptide Synthesis

The unique structural features of N-Boc-O-Phenyl-D-Tyrosine make it a valuable component in the construction of peptide chains, allowing for the introduction of a D-amino acid with a protected hydroxyl group, which can be crucial for the final conformation and biological activity of the synthetic peptide.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established approach. peptide.comiris-biotech.de In this scheme, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by more acid-stable groups like benzyl (B1604629) ethers. The O-phenyl group of this compound serves as a benzyl-type protection for the tyrosine side chain. peptide.com

The general cycle of Boc-SPPS involves the following steps:

Attachment: The C-terminal amino acid is anchored to a solid support, typically a resin like Merrifield or PAM resin. chempep.com

Deprotection: The N-α-Boc group of the resin-bound amino acid is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine.

Coupling: The next N-Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amine of the growing peptide chain.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound allows for the incorporation of a D-tyrosine residue with its phenolic hydroxyl group protected, preventing unwanted side reactions during synthesis. peptide.com

Table 1: Key Aspects of Boc-SPPS Incorporating N-Boc-D-Tyrosine Derivatives

StepReagents and ConditionsPurpose
N-α-Deprotection 50% TFA in Dichloromethane (DCM)Removal of the temporary Boc protecting group.
Coupling Coupling reagents (e.g., DCC, HBTU) with an activated N-Boc-amino acidFormation of the peptide bond.
Side-Chain Protection Benzyl-based groups (e.g., O-Phenyl for Tyrosine)Prevention of side-chain reactions during synthesis.
Final Cleavage Strong acids (e.g., HF, TFMSA)Removal of side-chain protecting groups and cleavage of the peptide from the resin.

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, especially for large-scale production of shorter peptides. In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

The use of this compound in solution-phase synthesis follows similar principles to SPPS in terms of protection and coupling. The Boc group is used for temporary N-terminal protection, and the O-phenyl group provides side-chain protection. peptide.com Coupling is typically achieved using activating agents to form a peptide bond between the carboxyl group of one amino acid and the amino group of another. After each coupling step, the product is purified before proceeding to the next deprotection and coupling cycle.

The incorporation of unnatural amino acids, such as D-isomers and derivatives with modified side chains, is a powerful strategy for designing peptides with enhanced biological activity, stability, and novel structural properties. This compound serves as a key building block for introducing a D-tyrosine residue with a protected side chain into complex peptide sequences, including bioactive peptides and peptidomimetics. nih.govnih.gov The presence of a D-amino acid can significantly alter the peptide's susceptibility to enzymatic degradation and influence its three-dimensional structure.

The N-terminus of a peptide is a common site for modification to introduce labels, tags, or other functional groups. nih.govrsc.org While direct labeling of a terminal tyrosine is possible, a more controlled approach involves the synthesis of the peptide with a protected tyrosine at the N-terminus, followed by deprotection and functionalization. Using a Boc-protected tyrosine derivative, such as a variant of this compound, at the final coupling step in SPPS positions a tyrosine residue at the N-terminus of the peptide. peptide.com Following the completion of the peptide synthesis and cleavage from the resin, the now free N-terminal amino group and the deprotected tyrosine side chain can be selectively modified.

Targeted Functionalization and Post-Synthetic Peptide Modification

Post-synthetic modification of peptides is a versatile strategy to introduce functionalities that are not compatible with the conditions of peptide synthesis or to create a diverse library of peptide analogs from a common precursor.

The phenyl ring of the tyrosine side chain is a target for various chemical modifications. nih.gov After the peptide has been synthesized and the O-phenyl protecting group has been removed to reveal the free hydroxyl group of the D-tyrosine residue, this site can be further functionalized. Palladium-catalyzed reactions, for example, have been employed for the ortho-olefination of tyrosine residues in peptides. nih.gov This type of C-H functionalization allows for the introduction of new chemical moieties onto the aromatic ring of the tyrosine side chain, enabling the fine-tuning of the peptide's properties. researchgate.netsemanticscholar.org Such modifications can impact the peptide's binding affinity, selectivity, and pharmacokinetic profile.

Orthogonal Protecting Group Strategies in Peptide Derivatization

Orthogonal protecting group strategies are fundamental in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. This enables complex peptide modifications such as branching, cyclization, and the incorporation of labels. The most common orthogonal schemes in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategies. peptide.comresearchgate.netub.edu In these strategies, the Nα-amino group is protected by one group (e.g., Boc or Fmoc), while reactive side chains are protected by groups that can be removed under different chemical conditions. peptide.com

For a compound like this compound, the Boc group protects the α-amino group and is labile to acid (e.g., trifluoroacetic acid - TFA). peptide.com The phenyl group protecting the side-chain hydroxyl of the D-tyrosine would need to be stable to the conditions used for Boc removal to be part of a truly orthogonal strategy. The compatibility and selective removal of the phenyl group in the presence of other protecting groups would be a key consideration in its application.

Detailed research specifically outlining the use of this compound within a broader orthogonal protecting group strategy for complex peptide derivatization is not extensively available in the reviewed literature. However, the principles of orthogonal protection are well-established. For instance, in Fmoc-based strategies, side chains are often protected with acid-labile groups like tBu, which are removed at the end of the synthesis with strong acid, while the Fmoc group is removed at each cycle with a base like piperidine. peptide.com Conversely, in Boc-based synthesis, the Boc group is removed with a moderate acid, and more acid-stable groups are used for side-chain protection. peptide.com The utility of the O-phenyl group on the tyrosine in this compound would depend on its stability to the repeated acid treatments for Boc removal and the availability of a specific deprotection method that does not affect other protecting groups in the peptide chain.

Selective Derivatization for Tailoring Peptide Properties (e.g., stability)

Selective derivatization of amino acid side chains is a key strategy for modifying the properties of peptides, including their stability, conformation, and biological activity. The tyrosine residue, with its phenolic hydroxyl group, is a common target for such modifications. rsc.org Derivatization can protect the peptide from enzymatic degradation or introduce new functionalities.

Furthermore, the incorporation of D-amino acids, such as D-tyrosine, is a well-known strategy to enhance peptide stability against degradation by proteases, which are stereospecific for L-amino acids. Therefore, the use of this compound as a building block in peptide synthesis would inherently contribute to the stability of the resulting peptide.

The general approach of selective derivatization often involves post-translational modifications, and methods for the selective derivatization of tyrosine residues in peptides are an active area of research. nih.gov These methods can be used to introduce fluorescent probes, cross-linkers, or other moieties to tailor the peptide's properties for specific applications.

Design of Peptidomimetics and Bioactive Peptides

Incorporation into Opioid Peptidomimetics

The incorporation of unnatural amino acids into peptide sequences is a widely used strategy in the development of opioid peptidomimetics with improved properties, such as increased potency, receptor selectivity, and metabolic stability. nih.gov N-Boc-protected D-tyrosine derivatives are particularly valuable building blocks in this context, as the N-terminal tyrosine residue is crucial for the activity of many endogenous opioid peptides.

Research has shown that derivatives of N-Boc-tyrosine, such as Boc-2',6'-dimethyl-L-tyrosine, are used in the synthesis of opioid ligands. nih.gov Opioids containing this residue at the N-terminus often exhibit superior potency at one or more of the opioid receptor types. nih.gov The incorporation of such modified tyrosine analogs can lead to peptidomimetics with enhanced affinity for opioid receptors. nih.gov For example, the synthesis of novel tyrosine analogues, facilitated by a microwave-assisted Negishi coupling of a Boc-protected iodotyrosine derivative, has been shown to be a key step in producing new opioid peptidomimetics. nih.gov

The table below summarizes the effect of incorporating certain unnatural tyrosine derivatives into a tetrahydroquinoline (THQ) scaffold on opioid receptor binding affinity.

CompoundModificationMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Analog with 2',6'-dimethyl-L-tyrosineMethyl groups on the phenyl ring of tyrosine1.5 ± 0.330 ± 5200 ± 30
Analog with 2'-methyl-L-tyrosineSingle methyl group on the phenyl ring2.1 ± 0.455 ± 8450 ± 60
Analog with 2',6'-dimethyl-L-phenylalanineHydroxyl group of tyrosine replaced with hydrogen10 ± 2150 ± 20>1000

Exploration of Unnatural Amino Acid Analogs in Protein and Peptide Design

The use of unnatural amino acids (UAAs) is a powerful tool in protein and peptide design, allowing for the introduction of novel chemical functionalities, conformational constraints, and resistance to proteolysis. nih.gov The incorporation of UAAs can lead to peptides and proteins with enhanced stability, altered binding affinities, and new biological activities. nih.gov Approximately 50% of unnatural amino acids that have been successfully incorporated into proteins are derived from tyrosine or phenylalanine. nih.gov

While specific research detailing the exploration of this compound as an unnatural amino acid analog in a broad range of protein and peptide design applications is limited in the available literature, the principles of its use can be inferred from studies with similar compounds. The Boc-protected amino group allows for its use in standard solid-phase peptide synthesis protocols. peptide.com The D-configuration of the alpha-carbon provides resistance to enzymatic degradation, a common strategy in the design of therapeutic peptides. The O-phenyl group on the tyrosine side chain introduces a bulky, hydrophobic moiety that can be used to probe structure-activity relationships, influence peptide conformation, and potentially enhance binding to target receptors through additional hydrophobic interactions.

The incorporation of UAAs can be achieved through various methods, including chemical synthesis and in vivo incorporation using engineered tRNA/aminoacyl-tRNA synthetase pairs. nih.gov The use of N-Boc-protected UAAs is primarily associated with chemical peptide synthesis.

Application in the Development of Targeted Therapeutic Lead Compounds

N-Boc-protected amino acid derivatives, including those of D-tyrosine, are important building blocks in the development of targeted therapeutic lead compounds. The unique structural features of these compounds can lead to improved efficacy and reduced side effects in novel drug candidates.

For instance, the related compound Boc-N-methyl-O-benzyl-D-tyrosine is utilized in the development of targeted therapies, particularly in the fields of oncology and neurology. Its structure allows for improved selectivity and efficiency in the synthesis of biologically active peptides. The ability of such modified amino acids to serve as building blocks for more complex structures enables researchers to explore new therapeutic avenues.

The incorporation of this compound into peptide sequences can be a strategy to develop targeted therapeutics. The phenyl group on the tyrosine side chain can be a site for further functionalization, allowing for the attachment of targeting moieties, imaging agents, or cytotoxic drugs. This approach is central to the design of antibody-drug conjugates and other targeted drug delivery systems. While direct examples of this compound in approved therapeutics were not found, the use of similar building blocks in drug development is a well-established practice.

The following table provides examples of how modified amino acids are used in the development of therapeutic agents.

Modified Amino Acid TypeTherapeutic AreaPurpose of Modification
N-methylated amino acidsOncology, NeurologyImprove metabolic stability and conformational control.
D-amino acidsInfectious diseases, OncologyEnhance resistance to proteolytic degradation.
Side-chain modified amino acidsVariousIntroduce new functionalities for targeting, imaging, or improved binding.

Investigations in Chemical Biology and Advanced Materials Research

Mechanistic Studies of Tyrosine-Mediated Biological Processes

The amino acid tyrosine plays a crucial role in a multitude of biological processes, extending beyond its fundamental role as a protein building block. Its unique phenolic side chain makes it a versatile participant in various biochemical reactions, including electron transfer, signaling, and the formation of structural cross-links. Understanding the intricate mechanisms of these processes is paramount for deciphering cellular function in both health and disease. The use of modified tyrosine analogues, such as N-Boc-O-Phenyl-D-Tyrosine, has become an invaluable tool for researchers to probe these complex reactions.

Application of Hydrophobic Tyrosine Analogues as Probes in Membrane Reactions

The hydrophobic environment of cellular membranes presents a unique setting for biochemical reactions, often distinct from the aqueous cytoplasm. Studying tyrosine-mediated processes within these lipid bilayers requires specialized tools. Hydrophobic tyrosine analogues, such as N-t-BOC-L-tyrosine tert-butyl ester (BTBE), have been developed to investigate these reactions in situ. nih.govresearchgate.netresearchgate.net These probes can be incorporated into liposomes, which are synthetic vesicles that mimic cellular membranes, as well as into biological membranes like those of red blood cells. nih.govresearchgate.net

The use of BTBE has been instrumental in elucidating the mechanisms of peroxynitrite-dependent tyrosine oxidation within a membrane context. nih.govnih.gov Peroxynitrite is a reactive nitrogen species that can induce nitration, dimerization, and hydroxylation of tyrosine residues. nih.gov Studies using BTBE in liposomes have revealed that the yields of nitrated and dimerized products are influenced by factors such as pH, the presence of carbon dioxide, and transition metal catalysts. nih.govnih.gov For instance, the nitration of BTBE by peroxynitrite is maximal at a physiological pH of 7.4. nih.gov Interestingly, unlike in aqueous solutions, the presence of CO2 was found to decrease BTBE nitration in membranes, suggesting that the carbonate radical (CO3•−), a key intermediate in aqueous nitration, cannot readily access the hydrophobic environment where the probe is located. nih.gov

These findings highlight the significant differences in reaction mechanisms between aqueous and lipid environments and underscore the importance of using hydrophobic probes to accurately model and understand tyrosine-mediated reactions in biological membranes. nih.govresearchgate.net

Elucidation of Protein Tyrosine Nitration Mechanisms

Protein tyrosine nitration, the addition of a nitro group (-NO2) to the aromatic ring of a tyrosine residue, is a post-translational modification associated with various physiological and pathological conditions. researchgate.netportlandpress.comfrontiersin.org This modification can alter a protein's structure and function. portlandpress.comfrontiersin.org The primary mechanism of tyrosine nitration involves a two-step radical process: the initial one-electron oxidation of tyrosine to a tyrosyl radical (Tyr•), followed by the reaction of this radical with nitrogen dioxide (•NO2). portlandpress.comoup.comoup.com

Peroxynitrite (ONOO−) is a key biological nitrating agent. researchgate.netportlandpress.com However, the reaction is not a direct interaction but proceeds through the formation of radical intermediates. nih.gov In the presence of carbon dioxide, peroxynitrite can form carbonate (CO3•−) and nitrogen dioxide (•NO2) radicals, which are potent one-electron oxidants that can generate the tyrosyl radical. oup.comnih.gov Heme-peroxidases, such as myeloperoxidase, provide an alternative pathway for tyrosine nitration by oxidizing nitrite (B80452) (NO2−) to •NO2 in the presence of hydrogen peroxide. oup.comoup.com

The local environment of a tyrosine residue significantly influences its susceptibility to nitration. researchgate.net Studies using hydrophobic tyrosine analogues like BTBE have shown that nitration is a predominant reaction in membrane environments compared to oxidation. researchgate.netacs.org The nitration of a transmembrane tyrosyl-containing peptide is significantly higher than that of tyrosine in an aqueous phase, and the extent of nitration depends on its depth within the membrane. researchgate.net This suggests that the hydrophobic environment can facilitate the reactions leading to nitration. researchgate.net

Analysis of Tyrosyl Radical Formation and Reactivity

The tyrosyl radical (Tyr•) is a critical intermediate in many enzymatic reactions and oxidative processes. portlandpress.commdpi.com It is formed through the one-electron oxidation of a tyrosine residue. portlandpress.com The formation of this radical is the initial step in both tyrosine dimerization (forming dityrosine) and nitration. portlandpress.comconsensus.app

The reactivity of the tyrosyl radical is diverse. It can react with another tyrosyl radical to form a dityrosine (B1219331) cross-link, a process that can stabilize protein structures but is also associated with oxidative damage. consensus.appmdpi.com Alternatively, it can react with nitrogen dioxide (•NO2) to yield 3-nitrotyrosine. portlandpress.com The reaction between the tyrosyl radical and superoxide (B77818) radical (O2•−) is nearly diffusion-controlled and leads to the formation of hydroperoxide derivatives. acs.org

The microenvironment surrounding the tyrosine residue plays a crucial role in determining the fate of the tyrosyl radical. mdpi.com In hydrophobic environments like membranes, the diffusion of both the radical itself and potential reactants can be restricted, influencing the final products. mdpi.com Studies using the hydrophobic probe BTBE have allowed for the direct detection of the BTBE phenoxyl radical by electron spin resonance (ESR) spectroscopy, confirming the free radical mechanism of its oxidation in membranes. nih.gov The significantly lower diffusion coefficient of the BTBE phenoxyl radical within the membrane compared to the tyrosyl radical in an aqueous solution highlights the impact of the hydrophobic environment on radical reactivity. nih.gov

Role in Biosynthesis and Metabolic Precursor Studies

Tyrosine is not only a fundamental component of proteins but also serves as a crucial starting point for the biosynthesis of a wide array of specialized molecules with diverse biological functions. frontiersin.orgtaylorandfrancis.comdrugbank.com Its aromatic structure makes it a versatile precursor for a variety of valuable compounds. frontiersin.org

Tyrosine as a Key Precursor for Synthetic Biomolecules

Through various metabolic pathways, tyrosine can be converted into a range of important biomolecules. frontiersin.orgwikipedia.org These include neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones. wikipedia.orgsigmaaldrich.com It is also the precursor for the pigment melanin (B1238610) and the benzoquinone structure that forms part of coenzyme Q10. wikipedia.orgsigmaaldrich.com

Metabolic engineering and synthetic biology have further expanded the utility of tyrosine as a precursor. frontiersin.org By introducing and optimizing heterologous metabolic pathways in microorganisms, scientists can now use tyrosine to produce a variety of valuable chemicals, such as L-DOPA, p-coumaric acid, caffeic acid, tyrosol, and hydroxytyrosol. frontiersin.org For instance, the enzyme tyrosine ammonia (B1221849) lyase (TAL) can convert L-tyrosine into p-coumaric acid. wikipedia.org Furthermore, in plants, phenylalanine, which can be synthesized from tyrosine, is a precursor for thousands of secondary metabolites. nih.gov

The ability to use tyrosine as a starting material for the synthesis of these and other complex molecules highlights its central role in both natural and engineered biosynthetic pathways.

Self-Assembly and Nanostructure Formation of Tyrosine-Containing Peptides

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with significant potential in materials science and biomedicine. bilkent.edu.trresearchgate.net Tyrosine-containing peptides are particularly interesting in this regard due to the unique properties conferred by the aromatic side chain of tyrosine. mdpi.comnih.govchemrxiv.org

The aromatic rings of tyrosine residues can engage in π-stacking interactions, which, along with hydrogen bonding between the peptide backbones, drive the self-assembly process. rsc.orgrsc.org These interactions can lead to the formation of various nanostructures, including nanofibers, nanoribbons, nanotubes, and hydrogels. bilkent.edu.trnih.govchemrxiv.org The specific morphology of the resulting nanostructure is highly dependent on the peptide sequence, including the position of the tyrosine residue. nih.govchemrxiv.org

For example, studies on a series of β-sheet self-assembling peptides (SAPs) demonstrated that the placement of tyrosine within the peptide sequence dictated the formation of either thin nanofibers or rod-like flat ribbons. nih.govchemrxiv.orgchemrxiv.org In another study, the substitution of tyrosine with other aromatic amino acids in the Ac-PHF6 peptide was shown to modulate its self-assembly and hydrogelation properties, with electron-deficient aromatic moieties enhancing these characteristics. rsc.org

Furthermore, the introduction of a bulky N-terminal protecting group, such as the tert-butoxycarbonyl (Boc) group found in this compound, can also influence the self-assembly process. rsc.orgrsc.org For instance, Boc-L-phenylalanyl-L-tyrosine has been observed to self-assemble into microspheres or microtapes depending on the solvent conditions. rsc.org The resulting nanostructures from tyrosine-containing peptides can exhibit remarkable mechanical properties, with some peptide sheets demonstrating an elastic modulus stiffer than cancellous bone. mdpi.com These properties, combined with the potential for chemical modification of the tyrosine residue, make these self-assembling systems highly attractive for the development of advanced biomaterials. mdpi.combilkent.edu.tr

Investigation of Dipeptide Self-Assembly into Ordered Nanostructures

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. While direct studies on dipeptides containing this compound are limited, extensive research on the structurally analogous dipeptide, N-Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr), provides significant insights into the potential self-organization of such molecules. The process is primarily driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic rings. nih.gov

Research has demonstrated that Boc-PheTyr can self-assemble into distinct morphologies depending on the solvent environment. researchgate.netrsc.org This solvent-dependent polymorphism is a critical factor in controlling the final architecture of the nanostructures.

Microspheres: In an ethanol (B145695)/water (2:1 v/v) solution, Boc-PheTyr predominantly forms spherical structures with diameters ranging from the nanometer to the micrometer scale, with an average diameter of approximately 1.68 µm. rsc.org

Microtapes: Conversely, when dissolved in a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) and water (0.2/9.8 v/v), the dipeptide organizes into long microtapes that can extend for hundreds of micrometers with an average thickness of about 1.42 µm. rsc.org

This behavior is analogous to other Boc-protected dipeptides, such as Boc-L-phenylalanyl-L-phenylalanine (Boc-PhePhe), which also forms nanotubes and nanospheres under different dissolution conditions. rsc.org The formation of these ordered structures is a critical prerequisite for the expression of unique material properties.

Table 1: Solvent-Dependent Self-Assembly of Boc-L-phenylalanyl-L-tyrosine

Solvent System Resulting Nanostructure Average Size
Ethanol/Water (2:1 v/v) Microspheres 1.68 µm (diameter)
HFP/Water (0.2/9.8 v/v) Microtapes 1.42 µm (thickness)

Optoelectronic Properties of Self-Assembled Systems

The ordered arrangement of aromatic residues within self-assembled peptide nanostructures can lead to emergent optoelectronic properties. The directional π-π interactions and hydrogen-bonding networks facilitate the formation of quantum confined (QC) structures. nih.govrsc.org This quantum confinement effect gives rise to unique optical absorption and photoluminescence (PL) characteristics not observed in the individual, non-aggregated molecules.

In studies of Boc-PheTyr microtapes, the optical absorption spectra exhibit distinct step-like peaks in the 250–285 nm range. rsc.org These features are indicative of the formation of two-dimensional quantum wells (2D QWs) within the nanostructures. rsc.org

Table 2: Observed Step-Like Peaks in Optical Absorption Spectra of Boc-PheTyr Microtapes

Wavelength (nm) Energy (eV)
252 4.92
258 4.81
265 4.68
269 4.61
278 4.46

Data sourced from a study on Boc-L-phenylalanyl-L-tyrosine, a structural analog. rsc.org

Furthermore, the photoluminescence spectra of these self-assembled systems show pronounced exciton (B1674681) effects. rsc.org These properties make such dipeptide nanostructures promising candidates for the development of novel optical materials for applications in short-wavelength photonic devices, including biolasers and light-emitting diodes. rsc.org The generation of visible fluorescence from Boc-protected tyrosine-tryptophan dipeptide nanoparticles upon coordination with Zn(II) further underscores the potential to tune the optical properties of these systems for applications like cellular imaging. nih.govnih.gov

Piezoelectric Properties of Peptide Nanostructures

Piezoelectricity, the generation of an electrical charge in response to applied mechanical stress, is a property inherent to materials with a non-centrosymmetric crystal structure. Since naturally occurring amino acids (except glycine) are chiral, dipeptides formed from them often crystallize in acentric symmetry, making them attractive for exploring piezoelectric phenomena. rsc.org

The self-assembled nanostructures of aromatic dipeptides have been shown to exhibit significant piezoelectric properties. While specific data for this compound is not available, research on analogous compounds provides a strong indication of its potential. For instance, when dipeptides like Boc-PheTyr are embedded into electrospun polymer fibers, they can generate high output voltages under periodical force. researchgate.netrsc.org This demonstrates their capability for mechanical energy harvesting.

The piezoelectric performance is often compared to well-known materials. For example, the related dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, when embedded in electrospun fibers, generated a maximum output voltage of 58 V and a power density of 9 μW cm⁻² under a 1.5 N applied force. researchgate.netrsc.org Its effective piezoelectric voltage coefficient (g_eff) was estimated to be approximately 0.6 Vm N⁻¹, which is double that of the well-studied diphenylalanine dipeptide. researchgate.netrsc.org Designing dipeptides with increased aromaticity, such as those containing β,β-diphenyl-Ala-OH (Dip), has led to even higher piezoelectric coefficients, rivaling some inorganic materials. acs.org These findings highlight the potential of designing this compound-containing dipeptides for advanced piezoelectric applications in biomedical devices and sensors. rsc.org

Enzyme and Receptor Interaction Studies

The specific stereochemistry and modified side chain of this compound make it a valuable tool for investigating molecular recognition events in biological systems. The D-configuration provides resistance to enzymatic degradation by proteases, while the O-phenyl group alters the electronic and steric properties of the tyrosine side chain, influencing its binding characteristics.

Design and Evaluation of Enzyme Mimetics (e.g., Protein Tyrosine Phosphatase mimetics)

Protein tyrosine phosphatases (PTPs) are a critical class of enzymes that regulate cellular signaling pathways by dephosphorylating tyrosine residues. Dysregulation of PTP activity is linked to numerous diseases, making them important therapeutic targets. A common strategy in developing PTP inhibitors is to use non-hydrolyzable mimics of phosphotyrosine (pTyr).

While this compound is not a direct pTyr mimic, its derivatives can be incorporated into peptide sequences to probe the substrate-binding sites of PTPs. The O-phenyl group can engage in specific interactions within the enzyme's active site, potentially influencing binding affinity and selectivity. The design of PTP inhibitors often involves creating molecules that occupy the active site with high affinity, and the flanking amino acid residues play a crucial role in achieving selectivity for a specific PTP. The unique structure of this compound can be used to explore these flanking regions and contribute to the design of more potent and selective PTP-targeted therapeutics.

Elucidating Ligand Binding and Protein-Protein Interactions

Understanding and modulating protein-protein interactions (PPIs) is a major goal in chemical biology and drug discovery. The phenol (B47542) side chain of tyrosine is frequently involved in these interactions, contributing to both hydrophobic and hydrogen-bonding contacts at the interface.

By incorporating this compound into synthetic peptides, researchers can systematically probe the importance of the tyrosine hydroxyl group and the surrounding aromatic character in a specific PPI. The replacement of the natural L-tyrosine with this modified D-amino acid can help to:

Stabilize peptide conformation: The bulky Boc group and D-configuration can introduce conformational constraints.

Enhance metabolic stability: The D-amino acid is resistant to cleavage by common proteases.

Modify binding interactions: The O-phenyl group replaces the hydrogen-bonding capability of the hydroxyl group with different steric and electronic properties, allowing for the dissection of the forces driving the interaction.

This approach is valuable for mapping the "hot spots" at a protein interface and can guide the design of small molecules or peptidomimetics that stabilize or disrupt specific protein complexes, offering a sophisticated strategy for therapeutic intervention.

Q & A

Q. Example Workflow :

Docking Studies : Assess interactions with proteolytic enzymes.

Free Energy Calculations : Predict thermodynamic stability of modified peptides.

How should researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?

Data Analysis Focus
Apply a tiered validation approach:

Primary Validation : Cross-check NMR peak assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals .

Secondary Validation : Compare HPLC retention times with authentic standards under identical mobile phases .

Tertiary Validation : Perform X-ray crystallography to unambiguously confirm stereochemistry in disputed cases .

Case Study : If 13^{13}C NMR suggests unexpected carbonyl shifts, re-synthesize the compound with 13^{13}C-labeled Boc groups to trace signal origins.

What experimental designs can assess the bioactivity of this compound-containing peptides in enzyme inhibition assays?

Q. Advanced Application Focus

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Control Groups : Include peptides with L-Tyrosine and unmodified Boc-Tyrosine to isolate stereochemical and substituent effects .
  • Statistical Design : Use a factorial approach to test concentration, pH, and temperature variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-O-Phenyl-D-Tyrosine
Reactant of Route 2
Reactant of Route 2
N-Boc-O-Phenyl-D-Tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.